

Application Notes and Protocols for Myelin Sheath Staining

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Compound of Interest

Compound Name: *Solvent blue 12*

Cat. No.: *B1668949*

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Introduction

This document provides a comprehensive guide for the histological staining of myelin sheaths in nervous tissue using Luxol Fast Blue (LFB), also known by its Colour Index name, Solvent Blue 38. Myelin, a lipid-rich substance, forms an insulating layer around neuronal axons, crucial for the rapid conduction of nerve impulses. The visualization of myelin is essential for studying neuroanatomy and diagnosing demyelinating diseases such as multiple sclerosis. The LFB staining method is a widely used technique that selectively stains the phospholipid components of the myelin sheath, allowing for their microscopic examination.

A note on terminology: The user query specified "**Solvent Blue 12**." However, the established and widely documented dye for myelin sheath histology is Luxol Fast Blue, which is chemically identified as Solvent Blue 38. This protocol is based on the established methods for Luxol Fast Blue (Solvent Blue 38).

The mechanism of LFB staining is understood as an acid-base reaction. The dye, which is a diarylguanidine salt of a sulfonated copper phthalocyanine, acts as a base and forms salt linkages with the acidic phospholipid components of the myelin sheath.^[1] This selective binding results in a distinct blue to blue-green coloration of myelinated fibers.

Materials and Reagents

Staining Solutions and Reagents

Reagent	Concentration/Formula	Preparation Notes
Luxol Fast Blue (LFB) Solution	0.1% (w/v)	Dissolve 0.1 g of Luxol Fast Blue MBSN (Solvent Blue 38) in 100 mL of 95% ethanol. Add 0.5 mL of glacial acetic acid. Mix well and filter before use. The solution is stable for several months.
Lithium Carbonate Solution	0.05% (w/v)	Dissolve 0.05 g of lithium carbonate in 100 mL of distilled water. Prepare fresh.
70% Ethanol	70% (v/v)	Dilute 74 mL of 95% ethanol to 100 mL with distilled water.
Cresyl Violet Acetate Solution (for counterstain)	0.1% (w/v)	Dissolve 0.1 g of cresyl violet acetate in 100 mL of distilled water. Just before use, add 5-10 drops of 10% acetic acid per 50 mL of stain and filter.
Dehydrating Alcohols	70%, 95%, 100% (Absolute) Ethanol	Standard laboratory grades.
Clearing Agent	Xylene or Xylene Substitute	Standard laboratory grade.
Mounting Medium	Resinous mounting medium	Compatible with xylene.

Experimental Protocol: Luxol Fast Blue Staining

This protocol is suitable for formalin-fixed, paraffin-embedded tissue sections of the central nervous system (e.g., brain, spinal cord).

Step-by-Step Staining Procedure

Step	Procedure	Incubation Time	Temperature
1. Deparaffinization and Hydration	Deparaffinize sections in xylene (2 changes), followed by rehydration through a graded series of alcohols (100% ethanol - 2 changes, 95% ethanol, 70% ethanol) and finally into distilled water.	3-5 minutes per step	Room Temperature
2. Staining	Immerse slides in Luxol Fast Blue solution in a sealed container to prevent evaporation.	16-24 hours (overnight)	56-60°C
3. Rinsing	Rinse off excess stain with 95% ethanol, followed by a rinse in distilled water.	Brief rinses	Room Temperature
4. Differentiation (Step 1)	Differentiate in 0.05% lithium carbonate solution.	5-10 seconds	Room Temperature
5. Differentiation (Step 2)	Continue differentiation in 70% ethanol.	10-30 seconds	Room Temperature
6. Microscopic Check	Rinse with distilled water and check microscopically. Myelinated (white matter) should be blue/green, and non-myelinated (gray matter) should be	-	-

colorless. Repeat steps 4-5 if differentiation is insufficient.

7. Counterstaining (Optional)	Immerse slides in Cresyl Violet solution.	30-40 seconds	Room Temperature
8. Rinsing	Rinse thoroughly in distilled water.	Brief rinse	Room Temperature
9. Dehydration	Dehydrate sections through graded alcohols (95% ethanol, 100% ethanol - 2 changes).	2-5 minutes per step	Room Temperature
10. Clearing	Clear in xylene or a xylene substitute (2 changes).	5 minutes per step	Room Temperature
11. Mounting	Coverslip with a resinous mounting medium.	-	Room Temperature

Expected Results

- Myelin Sheaths: Blue to greenish-blue
- Neuropil: Colorless (if no counterstain is used)
- Neurons (with Cresyl Violet counterstain): Violet/Purple Nissl substance
- Glial Cell Nuclei (with Cresyl Violet counterstain): Violet/Purple

Visual Protocols

Experimental Workflow

Tissue Preparation

Deparaffinize & Rehydrate
(Xylene -> Graded EtOH -> H₂O)

Staining

Stain in Luxol Fast Blue
(Overnight at 60°C)

Rinse
(95% EtOH -> H₂O)

Differentiation

Differentiate
(0.05% Lithium Carbonate)

Differentiate
(70% EtOH)

Repeat Differentiation

Microscopic Check

Differentiation
Complete

Counterstaining & Mounting

Counterstain (Optional)
(Cresyl Violet)

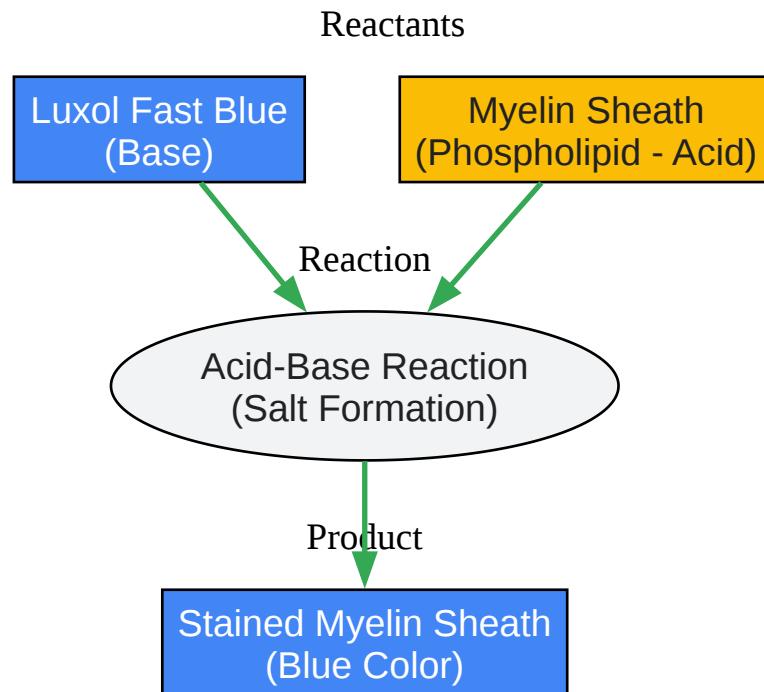
Dehydrate & Clear
(Graded EtOH -> Xylene)

Mount with Coverslip

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Caption: Experimental workflow for Luxol Fast Blue staining of myelin sheaths.

Staining Mechanism



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Caption: Simplified mechanism of Luxol Fast Blue binding to myelin phospholipids.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Weak or No Staining	Insufficient staining time or temperature.	Increase incubation time or ensure oven is at the correct temperature (56-60°C).
Old or depleted staining solution.	Prepare fresh Luxol Fast Blue solution.	
Overstaining	Staining time too long.	Reduce the staining time.
	Extend the time in lithium carbonate and/or 70% ethanol.	
Insufficient differentiation.	Check microscopically more frequently during differentiation.	
Precipitate on Section	Staining solution was not filtered.	Always filter the Luxol Fast Blue solution before use.
		Reduce differentiation time. If sections are already too pale, they can sometimes be restained.
Loss of Myelin Detail	Excessive differentiation.	
Counterstain Too Dark	Counterstaining time was too long.	Reduce the time in the Cresyl Violet solution.

Conclusion

The Luxol Fast Blue (Solvent Blue 38) staining protocol is a reliable and effective method for the visualization of myelin sheaths in the nervous system. Careful adherence to the protocol, particularly the differentiation steps, is critical for achieving optimal contrast between myelinated and non-myelinated structures. This technique remains an invaluable tool for researchers and clinicians in the field of neuroscience and neuropathology.

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References

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com